molecular formula C13H12ClNO3S2 B14134604 N-(4-Chlorobenzene-1-sulfinyl)-4-methylbenzene-1-sulfonamide CAS No. 89244-12-2

N-(4-Chlorobenzene-1-sulfinyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B14134604
CAS No.: 89244-12-2
M. Wt: 329.8 g/mol
InChI Key: LNNRJNALAHSPGX-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzene-1-sulfinyl)-4-methylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides These compounds are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzene-1-sulfinyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfinyl chloride with 4-methylbenzenesulfonamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and higher yields. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzene-1-sulfinyl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Chlorobenzene-1-sulfinyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzene-1-sulfinyl)-4-methylbenzene-1-sulfonamide involves the inhibition of specific enzymes or proteins in bacterial cells. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of folic acid, an essential nutrient for bacterial growth and replication. This leads to the disruption of bacterial cell metabolism and ultimately results in cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorobenzene-1-sulfonyl)-4-methylbenzene-1-sulfonamide
  • N-(4-Fluorobenzene-1-sulfonyl)-4-methylbenzene-1-sulfonamide
  • N-(4-Bromobenzene-1-sulfonyl)-4-methylbenzene-1-sulfonamide

Uniqueness

N-(4-Chlorobenzene-1-sulfinyl)-4-methylbenzene-1-sulfonamide is unique due to the presence of both sulfinyl and sulfonamide groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which typically contain only one functional group. Additionally, the presence of the chlorine atom in the 4-chlorobenzene ring enhances its reactivity and potential for further functionalization .

Properties

CAS No.

89244-12-2

Molecular Formula

C13H12ClNO3S2

Molecular Weight

329.8 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfinyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H12ClNO3S2/c1-10-2-8-13(9-3-10)20(17,18)15-19(16)12-6-4-11(14)5-7-12/h2-9,15H,1H3

InChI Key

LNNRJNALAHSPGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NS(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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